2-Butynyltriphenylphosphonium Bromide: An In-Depth Technical Guide to Structure, Properties, and Synthetic Applications
2-Butynyltriphenylphosphonium Bromide: An In-Depth Technical Guide to Structure, Properties, and Synthetic Applications
Executive Summary
2-Butynyltriphenylphosphonium bromide (CAS: 39616-23-4) is a highly specialized phosphonium salt widely utilized in advanced organic synthesis. As a critical Wittig reagent precursor, it enables the stereoselective construction of conjugated 1,3-enynes—structural motifs that are foundational in the development of natural products, pharmaceuticals, and organic electronic materials [1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural mechanisms, and field-proven synthetic protocols, designed to equip drug development professionals and synthetic chemists with self-validating experimental workflows.
Chemical Identity and Quantitative Properties
Understanding the foundational metrics of 2-butynyltriphenylphosphonium bromide is critical for stoichiometric precision and safe handling. The following table summarizes its core physicochemical properties [1][2].
| Property | Value |
| Chemical Name | 2-Butynyltriphenylphosphonium bromide |
| CAS Number | 39616-23-4 |
| Molecular Formula | C22H20BrP |
| Molecular Weight | 395.27 g/mol |
| Exact Mass (Monoisotopic) | 394.04860 Da |
| XLogP3 (Lipophilicity) | 1.00780 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 4 |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Structural Analysis and Mechanistic Insights
Molecular Architecture
The molecule consists of a central positively charged phosphorus atom bonded to three bulky, electron-rich phenyl rings and a linear 2-butynyl chain, balanced by a bromide counterion.
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Steric Bulk: The triphenylphosphine (PPh3) moiety provides significant steric shielding, which dictates the trajectory of incoming nucleophiles and bases during ylide formation.
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Electronic Activation: The methylene protons (–CH2–) located between the phosphonium cation and the alkyne group are highly acidic. This acidity is driven by the synergistic electron-withdrawing effects of the adjacent cationic phosphorus and the sp-hybridized alkyne carbons.
Ylide Stabilization and Causality
When treated with a strong base, the salt is deprotonated to form 2-butynylidenetriphenylphosphorane . This ylide is considered "semi-stabilized." The lone pair on the carbanion delocalizes into the adjacent alkyne π -system and interacts with the phosphorus σ∗ orbitals. This extended conjugation lowers the HOMO-LUMO gap, which visually manifests as a deep orange or red color in solution—providing the chemist with a reliable, self-validating visual cue that the reactive ylide has successfully formed.
Experimental Protocols: A Self-Validating System
The following methodologies are engineered to ensure high yield and purity, emphasizing the causality behind each experimental choice.
Synthesis of 2-Butynyltriphenylphosphonium Bromide
This protocol outlines the SN2 nucleophilic substitution of 1-bromo-2-butyne with triphenylphosphine[3].
Causality of Solvent Choice: Anhydrous toluene is selected because the starting materials are highly soluble in it, whereas the resulting ionic phosphonium salt is completely insoluble. This solubility differential drives the reaction equilibrium forward via Le Chatelier's principle and allows for isolation by simple filtration, bypassing the need for complex chromatography.
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
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Reagent Addition: Dissolve triphenylphosphine (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous toluene.
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Electrophile Introduction: Add 1-bromo-2-butyne (10.5 mmol, 1.05 equiv) dropwise via syringe. Note: A slight excess of the bromide is used because unreacted triphenylphosphine is notoriously difficult to separate from the final product, whereas the volatile bromide is easily washed away.
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Reaction: Heat the mixture to reflux (110 °C) for 12–18 hours. A dense white precipitate will form, validating the successful generation of the salt.
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Isolation: Cool the flask to room temperature. Filter the white precipitate through a Büchner funnel.
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Purification: Wash the filter cake with cold, anhydrous diethyl ether (3 × 20 mL) to remove any residual starting materials.
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Drying: Dry the solid under high vacuum for 4 hours to yield the pure phosphonium bromide.
Wittig Olefination to Conjugated 1,3-Enynes
Causality of Temperature and Base: The use of n-butyllithium (n-BuLi) at -78 °C is critical. While the methylene protons are acidic, strong bases can also act as nucleophiles. Cryogenic temperatures ensure that the acid-base deprotonation is kinetically favored over nucleophilic attack on the phosphorus center.
Step-by-Step Methodology:
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Suspension: Suspend 2-butynyltriphenylphosphonium bromide (1.1 mmol, 1.1 equiv) in 15 mL of anhydrous THF in a flame-dried flask under argon. Cool to -78 °C.
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Ylide Generation: Add n-BuLi (1.1 mmol, 1.1 equiv, typically 2.5 M in hexanes) dropwise. Self-Validation: The white suspension will dissolve and immediately transition to a deep red/orange solution, confirming ylide formation. Stir for 30 minutes.
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Carbonyl Addition: Add the target aldehyde (1.0 mmol, 1.0 equiv) dissolved in 2 mL of THF dropwise.
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Cycloaddition & Elimination: Allow the reaction to slowly warm to room temperature over 2 hours. Self-Validation: The deep color will fade to pale yellow or colorless as the ylide is consumed to form the oxaphosphetane intermediate, which collapses into the alkene and triphenylphosphine oxide (TPPO).
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Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.
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Purification: Purify the crude 1,3-enyne via silica gel flash chromatography (using a hexanes/ethyl acetate gradient) to separate the product from the TPPO byproduct.
Mechanistic Pathway and Workflow Visualization
The following diagram maps the logical flow from raw precursors to the final conjugated 1,3-enyne, highlighting the intermediate states and byproducts.
Figure 1: Workflow of 2-Butynyltriphenylphosphonium bromide synthesis and subsequent Wittig olefination.
Safety, Handling, and Storage
As a biologically active cationic salt, 2-butynyltriphenylphosphonium bromide requires strict adherence to laboratory safety protocols [1][2]:
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Handling: The compound causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle exclusively within a certified chemical fume hood while wearing nitrile gloves, safety goggles, and a lab coat.
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Storage: Phosphonium salts are inherently hygroscopic. Store the sealed container in a desiccator or under an inert argon atmosphere at room temperature (or 2-8 °C for prolonged stability) to prevent moisture-induced degradation or clumping.
References
- ECHEMI. "2-BUTYNYLTRIPHENYLPHOSPHONIUM BROMIDE | 39616-23-4, Formula". Echemi.com.
- Sigma-Aldrich. "2-BUTYNYLTRIPHENYLPHOSPHONIUM BROMIDE AldrichCPR". Sigmaaldrich.com.
- BenchChem. "1-Bromo-2-butyne | High-Purity Reagent | RUO". Benchchem.com.
